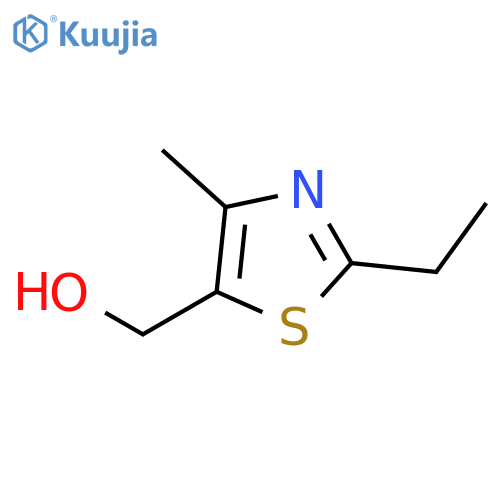Cas no 137267-28-8 ((2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol)

137267-28-8 structure
商品名:(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol
CAS番号:137267-28-8
MF:C7H11NOS
メガワット:157.23334
CID:876280
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Ethyl-4-methylthiazol-5-yl)methanol
- (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol
- 2-ethyl-4-methylthiazole-5-methanol
- 2-ethyl-5-hydroxymethyl-4-methylthiazole
- AG-D-75812
- AGN-PC-003Q1Z
- Ambcb4028650
- CTK4C0710
- SureCN1843654
- (2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol
-
- インチ: InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3
- InChIKey: IELFLNFBTDIHQI-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C(CO)S1)C
計算された属性
- せいみつぶんしりょう: 157.05623
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 33.12
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A102581-1g |
(2-Ethyl-4-methylthiazol-5-yl)methanol |
137267-28-8 | 95+% | 1g |
$108.0 | 2024-04-24 | |
| Key Organics Ltd | BS-35687-1g |
(2-Ethyl-4-methylthiazol-5-yl)methanol |
137267-28-8 | >95% | 1g |
£165.00 | 2025-02-08 | |
| TRC | B439105-50mg |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol |
137267-28-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| Chemenu | CM274610-1g |
(2-Ethyl-4-methylthiazol-5-yl)methanol |
137267-28-8 | 95% | 1g |
$119 | 2023-01-07 | |
| TRC | B439105-10mg |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol |
137267-28-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439105-100mg |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol |
137267-28-8 | 100mg |
$ 80.00 | 2022-06-07 |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
137267-28-8 ((2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol) 関連製品
- 873-64-3(2-Ethyl-4,5-dimethylthiazole)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
